Coclauril

Descripción general

Descripción

Coclauril is a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile derivative isolated from the plant Cocculus lauriforius DC. It has shown significant anti-Hepatitis B virus activities, with an effective concentration (EC50) value of 7.6 ± 0.5 micrograms per milliliter . This compound is of interest due to its potential therapeutic applications, particularly in the treatment of Hepatitis B virus infections.

Mecanismo De Acción

Target of Action

Coclauril is primarily targeted against the Hepatitis B virus (HBV) . HBV is a DNA virus that can cause both acute and chronic infections, leading to serious health issues such as liver cirrhosis and liver cancer .

Mode of Action

The EC50, a measure of the concentration of this compound required for 50% inhibition of HBV replication, is reported to be 7.6 μg/mL .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its inhibitory effects on HBV replication . By inhibiting the replication of HBV, this compound can potentially reduce the viral load in infected individuals, thereby mitigating the symptoms and progression of HBV-related diseases.

Action Environment

Environmental factors can include a variety of elements such as temperature, pH, and the presence of other substances, which can potentially affect the stability and efficacy of a compound

Análisis Bioquímico

Biochemical Properties

Coclauril plays a significant role in biochemical reactions by inhibiting the replication of the Hepatitis B virus. It interacts with various enzymes and proteins involved in the viral replication process. Specifically, this compound inhibits the activity of the viral polymerase enzyme, which is crucial for the synthesis of viral DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing its proliferation .

Cellular Effects

This compound exerts its effects on various types of cells, particularly hepatocytes, which are the primary target cells for Hepatitis B virus infection. In hepatocytes, this compound influences cell function by inhibiting viral replication, leading to a decrease in viral load. This reduction in viral load can alleviate the cytopathic effects of the virus on the liver cells, thereby improving liver function. Additionally, this compound may impact cell signaling pathways and gene expression related to antiviral responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the viral polymerase enzyme. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the synthesis of viral DNA. This inhibition is achieved through competitive binding, where this compound competes with the natural substrates of the enzyme. Furthermore, this compound may induce conformational changes in the enzyme, rendering it inactive. These molecular interactions ultimately lead to the suppression of viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its inhibitory activity against the Hepatitis B virus. Prolonged exposure to this compound may lead to its gradual degradation, resulting in a decrease in its antiviral efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with continuous inhibition of viral replication observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxic effects. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and other systemic toxicities. Threshold effects have been observed, where a certain dosage is required to achieve optimal antiviral activity without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and elimination from the body. It interacts with enzymes responsible for its metabolism, including cytochrome P450 enzymes. These enzymes facilitate the biotransformation of this compound into its metabolites, which are then excreted from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake into cells. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its antiviral effects. The distribution of this compound within tissues can impact its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with viral DNA and inhibit its replication. The subcellular localization of this compound can influence its potency and effectiveness as an antiviral agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Coclauril can be synthesized through the isolation from natural sources such as the hypocotyl of the mangrove Bruguiera gymnorrhiza . The synthetic route involves the extraction and purification of the compound from the plant material. The reaction conditions typically include the use of organic solvents and chromatographic techniques to isolate and purify the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction from plant sources, followed by purification using advanced chromatographic methods. The scalability of this process would depend on the availability of the plant material and the efficiency of the extraction and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Coclauril undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of this compound.

Aplicaciones Científicas De Investigación

Coclauril has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of cyclohexylideneacetonitrile derivatives.

Biology: Investigated for its antiviral properties, particularly against Hepatitis B virus.

Medicine: Potential therapeutic agent for the treatment of Hepatitis B virus infections.

Industry: Could be used in the development of antiviral drugs and other pharmaceutical applications.

Comparación Con Compuestos Similares

Coclauril is part of a group of cyclohexylideneacetonitrile derivatives, which include:

- Menisdaurin

- Menisdaurilide

- Menisdaurins B-E

These compounds share similar structures but differ in their specific functional groups and bioactivities . This compound is unique due to its potent anti-Hepatitis B virus activity, which distinguishes it from other similar compounds. The comparison highlights this compound’s potential as a therapeutic agent and its importance in antiviral research.

Propiedades

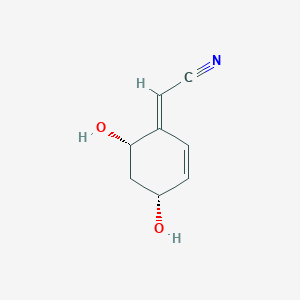

IUPAC Name |

(2E)-2-[(4R,6S)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3+/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLUWXIZGZHBKD-GODNPXJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC(=CC#N)C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C/C(=C\C#N)/[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Coclauril?

A1: Research indicates that this compound demonstrates anti-Hepatitis B virus (HBV) activity. Studies using extracts from the hypocotyl of the mangrove Bruguiera gymnorrhiza found this compound to have an EC50 value of 87.7 ± 5.8 μg/mL against HBV. [] Further research is necessary to fully elucidate its mechanism of action and explore potential applications.

Q2: What are the structural characteristics of this compound?

A2: this compound is classified as a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile. While its exact molecular formula and weight weren't specified in the provided abstracts, its structure was elucidated using spectroscopic techniques. [] These techniques likely included Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), common methods for determining the structures of organic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, gold(1++) salt, reaction products with sulfur](/img/new.no-structure.jpg)